molecular formula C9H9FINO2 B14897233 5-fluoro-2-iodo-N-methoxy-N-methylbenzamide

5-fluoro-2-iodo-N-methoxy-N-methylbenzamide

Cat. No.: B14897233
M. Wt: 309.08 g/mol
InChI Key: JHUGLIYKLDYADK-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodo-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9FINO2 and a molecular weight of 309.08 g/mol . This compound is characterized by the presence of fluorine, iodine, methoxy, and methyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-iodo-N-methoxy-N-methylbenzamide typically involves the iodination of 5-fluoro-N-methoxy-N-methylbenzamide.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and equipment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-iodo-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups present on the benzamide ring .

Scientific Research Applications

5-Fluoro-2-iodo-N-methoxy-N-methylbenzamide is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-fluoro-2-iodo-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity towards these targets. The methoxy and methyl groups can also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-iodo-N-methoxy-N-methylbenzamide is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications where specific interactions with molecular targets are required .

Properties

Molecular Formula

C9H9FINO2

Molecular Weight

309.08 g/mol

IUPAC Name

5-fluoro-2-iodo-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H9FINO2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3

InChI Key

JHUGLIYKLDYADK-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)F)I)OC

Origin of Product

United States

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